
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxyphenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4-methoxybenzyl chloride with benzoic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-(((4-formylphenyl)sulfonyl)methyl)benzoic acid, while reduction of the sulfonyl group may produce 4-(((4-methoxyphenyl)thio)methyl)benzoic acid .
Scientific Research Applications
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: A simpler benzoic acid derivative with a methyl group instead of a methoxyphenylsulfonylmethyl group.
4-(4-Methylphenoxy)benzoic acid: Another benzoic acid derivative with a phenoxy group.
Uniqueness
4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid is unique due to the presence of both a methoxy group and a sulfonylmethyl group, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications .
Properties
CAS No. |
110046-37-2 |
|---|---|
Molecular Formula |
C15H14O5S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylmethyl]benzoic acid |
InChI |
InChI=1S/C15H14O5S/c1-20-13-6-8-14(9-7-13)21(18,19)10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
HKNUEQMMFNDGOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


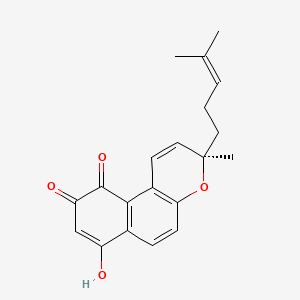
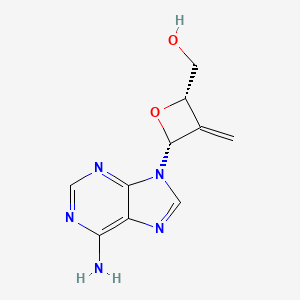

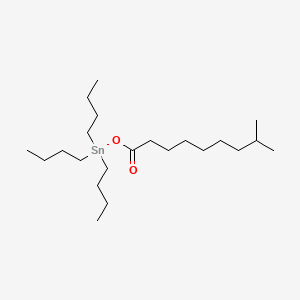
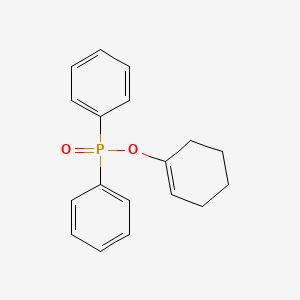
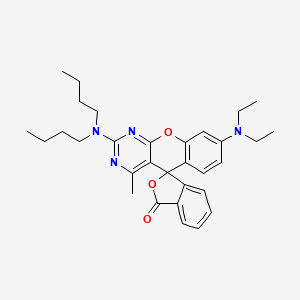
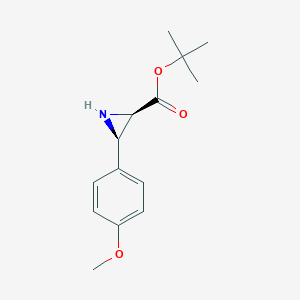
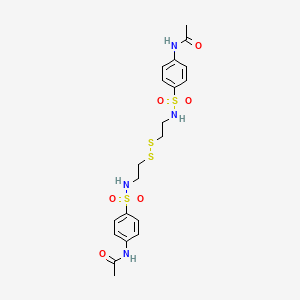
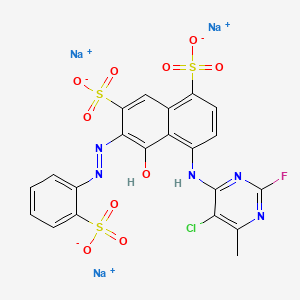
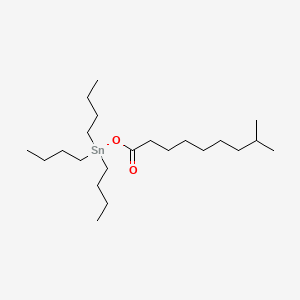


![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

